molecular formula C18H23N3O B6445761 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine CAS No. 2548979-26-4

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine

Cat. No.: B6445761
CAS No.: 2548979-26-4
M. Wt: 297.4 g/mol
InChI Key: RFDNAHOUOKCPHG-UHFFFAOYSA-N
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Description

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methoxy group and a piperidine ring attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-phenylethylamine and a suitable aldehyde or ketone.

    Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diamines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a suitable leaving group for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-methylpiperidine share structural similarities with the piperidine ring.

    Pyrazine Derivatives: Compounds like 2-methoxypyrazine and 2,3-dimethylpyrazine share the pyrazine ring structure.

Uniqueness

2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(1-phenylethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15(17-5-3-2-4-6-17)21-11-7-16(8-12-21)14-22-18-13-19-9-10-20-18/h2-6,9-10,13,15-16H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDNAHOUOKCPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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